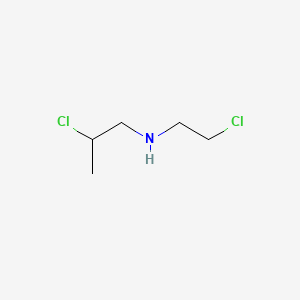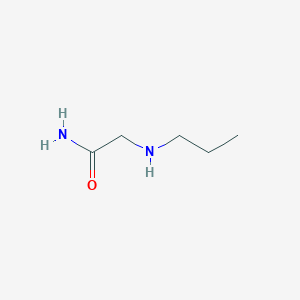
2-(Propylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propylamino)acetamide is an organic compound with the molecular formula C5H12N2O It is a derivative of acetamide, where the amine group is substituted with a propylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylamino)acetamide typically involves the reaction of propan-1-amine with 2-chloroacetamide. The reaction is carried out in acetonitrile at temperatures ranging from 0°C to room temperature. The process involves adding a solution of 2-chloroacetamide to a solution of propan-1-amine over a period of three hours. The mixture is then stirred overnight and concentrated under reduced pressure. The crude product is purified by recrystallization using methanol and dichloromethane, yielding this compound as its hydrochloride salt .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and purification methods, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Propylamino)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkyl derivatives of this compound.
Scientific Research Applications
2-(Propylamino)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Propylamino)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Bromophenyl)-N-(pyrazin-2-yl)acetamide: Known for its anti-inflammatory and analgesic properties.
N-(3,5-Difluorophenyl)acetamide: Exhibits significant pharmacological activities.
Uniqueness: 2-(Propylamino)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its propylamino group differentiates it from other acetamide derivatives, providing unique opportunities for chemical modifications and applications.
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-(propylamino)acetamide |
InChI |
InChI=1S/C5H12N2O/c1-2-3-7-4-5(6)8/h7H,2-4H2,1H3,(H2,6,8) |
InChI Key |
LKZRYXDGZQOPNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




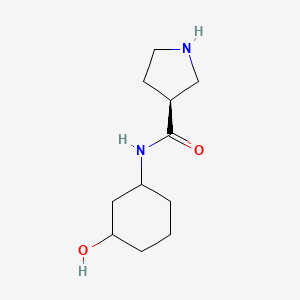




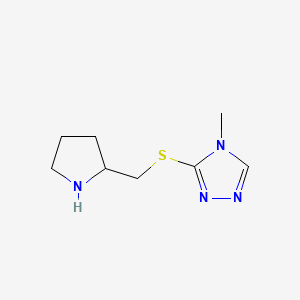

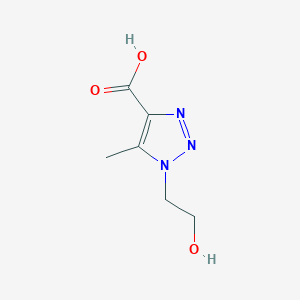
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B13249737.png)
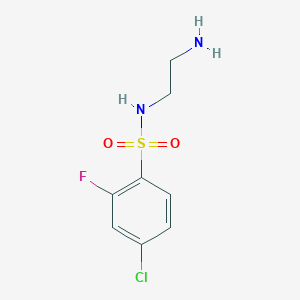
![4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13249749.png)
